Product packaging for Ethyl isonicotinate 1-oxide(Cat. No.:CAS No. 14906-37-7)

Ethyl isonicotinate 1-oxide

Cat. No.: B076975
CAS No.: 14906-37-7
M. Wt: 167.16 g/mol
InChI Key: DPWRGNWJVVSVIE-UHFFFAOYSA-N
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Description

Ethyl isonicotinate 1-oxide is a versatile N-oxide derivative that serves as a valuable precursor and intermediate in organic synthesis and medicinal chemistry research. Its core research value lies in the activated pyridine ring, where the N-oxide functional group significantly alters the electronic properties, enhancing the reactivity of the ring towards nucleophilic substitution and metal-catalyzed cross-coupling reactions. This makes it a critical building block for the synthesis of more complex heterocyclic compounds, including functionalized pyridines, bipyridines, and phenanthrolines, which are of interest in ligand design for catalysis and material science. In pharmaceutical research, its structure is a key motif for developing potential therapeutic agents, particularly as an analog in the study of anti-tuberculosis compounds related to isoniazid, allowing researchers to probe structure-activity relationships. The ethyl ester group provides a handle for further functionalization through hydrolysis or transesterification, enabling the generation of a diverse array of carboxylic acid and amide derivatives. This compound is strictly for use in laboratory research to facilitate the discovery and development of novel chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B076975 Ethyl isonicotinate 1-oxide CAS No. 14906-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-oxidopyridin-1-ium-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(10)7-3-5-9(11)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWRGNWJVVSVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395308
Record name Ethyl 1-oxo-1lambda~5~-pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14906-37-7
Record name Ethyl 1-oxo-1lambda~5~-pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations of Ethyl Isonicotinate 1 Oxide

Nucleophilic Addition Reactions on the Pyridine (B92270) N-Oxide Moiety

The N-oxide group in ethyl isonicotinate (B8489971) 1-oxide plays a crucial role in activating the pyridine ring towards nucleophilic attack. This activation is a consequence of the electronic nature of the N-oxide, which withdraws electron density from the ring, particularly at the C2 (α) and C4 (γ) positions.

The cyanation of pyridine N-oxides is a well-established method for the synthesis of cyanopyridines, which are important precursors for various biologically active compounds. chem-soc.si The reaction of cyanide ions with pyridine N-oxides, often in the presence of an acylating agent, leads to the formation of the corresponding cyanopyridines in good yields. chem-soc.si

One of the common methods involves the activation of the N-oxide with an electrophilic reagent, such as dimethylcarbamoyl chloride, to form a pyridinium (B92312) salt. This salt is then susceptible to nucleophilic attack by a cyanide source. For instance, the cyanation of 4-amidopyridine N-oxide can be achieved using dimethylcarbamoyl chloride and potassium cyanide. chem-soc.si A plausible mechanism involves the formation of an N-acyloxy pyridinium salt, which then reacts with the cyanide ion at the C2 position. Subsequent elimination of N,N-dimethylcarbamic acid yields the 2-cyano-4-amidopyridine. chem-soc.si

While specific studies on the cyanation of pyridinium salts derived directly from ethyl isonicotinate 1-oxide are not extensively detailed, the general mechanism can be applied. The activation of this compound would form a pyridinium salt, priming it for nucleophilic attack by cyanide. Another approach utilizes zinc cyanide for the cyanation of isonicotinic acid N-oxide, a related derivative. chem-soc.siresearchgate.net

ReagentSubstrateProductYield
Dimethylcarbamoyl Chloride, KCN4-Amidopyridine N-Oxide2-Cyano-4-amidopyridineGood
Zinc CyanideIsonicotinic Acid N-Oxide2-Cyanoisonicotinic AcidNot Specified

The oxidation of the pyridine nitrogen to an N-oxide significantly alters the reactivity of the heterocyclic ring. researchgate.net Pyridine itself is relatively unreactive towards both electrophilic and nucleophilic substitution reactions. However, the N-oxide group enhances the ring's reactivity, particularly for nucleophilic substitutions at the 2- and 4-positions. researchgate.net This activation allows for the introduction of various functional groups that would be difficult to achieve with the parent pyridine. Following the desired substitution, the N-oxide can be deoxygenated to yield the substituted pyridine derivative. researchgate.net This strategy highlights the synthetic utility of pyridine N-oxides as versatile intermediates. researchgate.net

Oxidative Cyclization Strategies Involving Pyridine N-Oxides

Palladium-catalyzed oxidative reactions have become a powerful tool in organic synthesis. nih.gov In many of these reactions, pyridine-type ligands play a crucial role in modulating the catalyst's activity and selectivity. nih.govcaltech.edu

Palladium(II)-catalyzed oxidative cyclization reactions often utilize molecular oxygen as a green and sustainable oxidant. nih.gov A common catalytic system for such transformations is Pd(OAc)₂ in the presence of a pyridine-based ligand. nih.gov For example, the aerobic oxidative annulation of indoles can be achieved using a Pd(OAc)₂/ethyl nicotinate (B505614) system. caltech.edu In these processes, the net reaction involves the oxidation of a substrate with the concomitant reduction of Pd(II) to Pd(0). For the reaction to be catalytic, the Pd(0) must be reoxidized to Pd(II). diva-portal.org The use of ancillary ligands can promote the direct oxidation of palladium(0) by O₂, bypassing the need for co-oxidants like copper salts. nih.govresearchgate.net

Mechanistically, these reactions can proceed through pathways such as intramolecular syn-amidopalladation, as observed in the cyclization of acrylanilides. nih.gov The reversibility of such steps can prevent undesired side reactions like β-hydride elimination, favoring the formation of the cyclized product. nih.gov

Catalyst SystemSubstrateProduct TypeOxidant
Pd(OAc)₂/PyridineAcrylanilides, N-AllylanilinesHeterocyclic RingsO₂
Pd(OAc)₂/Ethyl NicotinateIndolesAnnulated IndolesO₂

The choice of ligand in palladium-catalyzed reactions is critical as it can influence the reaction pathway, efficiency, and selectivity. nih.govenscm.fr Ancillary ligands can facilitate key bond-breaking and bond-forming steps and modulate the chemo-, regio-, or stereoselectivity of a reaction. nih.govresearchgate.net For instance, in Pd-catalyzed cross-coupling reactions, ligands such as phosphines and N-heterocyclic carbenes have a significant electronic influence on the main steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. enscm.fr

In the context of oxidative cyclizations, pyridine-ligated palladium catalysts have been shown to be effective. caltech.edu The specific nature of the pyridine derivative can impact the reaction's outcome. The use of ligands has significantly expanded the scope of accessible aerobic oxidation reactions. nih.govresearchgate.net A deeper understanding of the role of these ancillary ligands is expected to drive the development of new synthetic transformations with improved control over selectivity and catalyst stability. nih.govresearchgate.net

Hydrolysis and Esterification Reactions of Isonicotinic Acid Derivatives

The ester functional group in this compound can undergo hydrolysis to yield the corresponding carboxylic acid, isonicotinic acid 1-oxide.

Ester hydrolysis can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis : This reaction is typically carried out by heating the ester under reflux with a dilute acid, such as hydrochloric or sulfuric acid. libretexts.orgchemguide.co.uk The reaction is reversible, and to drive it to completion, an excess of water is used. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : This is the more common method for ester hydrolysis. libretexts.orgchemguide.co.uk The ester is heated under reflux with a dilute alkali, such as sodium hydroxide (B78521) solution. libretexts.orgchemguide.co.uk This reaction is irreversible and yields the salt of the carboxylic acid and the alcohol. libretexts.orgchemguide.co.uk To obtain the free carboxylic acid, the resulting salt is treated with a strong acid. libretexts.orgchemguide.co.uk

The reverse reaction, esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, ethyl isonicotinate can be synthesized by the reaction of isonicotinic acid with ethanol (B145695). chemicalbook.com

ReactionReagentsProductsKey Features
Acid-Catalyzed HydrolysisDilute Acid (e.g., HCl, H₂SO₄), HeatCarboxylic Acid, AlcoholReversible
Base-Catalyzed HydrolysisDilute Alkali (e.g., NaOH), HeatCarboxylate Salt, AlcoholIrreversible
EsterificationCarboxylic Acid, Alcohol, Acid CatalystEster, WaterReversible

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of ethyl isonicotinate (B8489971) 1-oxide in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of each atom within the molecular framework.

The ¹H NMR spectrum provides detailed information about the electronic environment of the protons in ethyl isonicotinate 1-oxide. The introduction of the N-oxide functional group significantly influences the chemical shifts of the aromatic protons on the pyridine (B92270) ring compared to the parent compound, ethyl isonicotinate. This effect is primarily due to the electron-donating character of the N-oxide group, which alters the electron density at different positions on the ring.

The protons ortho to the N-oxide group (H-2 and H-6) are expected to experience a significant downfield shift, while the protons meta to the N-oxide (H-3 and H-5) are shifted to a lesser extent. The ethyl group protons exhibit characteristic signals corresponding to a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, arising from spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2, H-6~8.2 - 8.4Doublet
H-3, H-5~7.8 - 8.0Doublet
-OCH₂CH₃~4.4Quartet
-OCH₂CH₃~1.4Triplet

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of this compound. The chemical shifts of the carbon atoms in the pyridine ring are also influenced by the N-oxide group. The carbon atoms adjacent to the N-oxide (C-2 and C-6) and the carbon bearing the ester group (C-4) are particularly affected. The carbonyl carbon of the ester group appears at a characteristic downfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~164 - 166
C-4~140 - 142
C-2, C-6~138 - 140
C-3, C-5~125 - 127
-OCH₂CH₃~62 - 64
-OCH₂CH₃~14 - 16

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are powerful tools for predicting NMR chemical shifts. conicet.gov.argaussian.com These calculations, often performed using density functional theory (DFT), can provide theoretical spectra that can be correlated with experimental data to confirm structural assignments. rsc.orgmdpi.com The GIAO method calculates the magnetic shielding tensors for each nucleus, from which the chemical shifts can be derived. conicet.gov.ar

A comparison between the experimentally obtained NMR data and the GIAO-predicted values for this compound would be expected to show a strong linear correlation, thereby validating the structural elucidation. Discrepancies between experimental and predicted values can often be attributed to solvent effects and molecular dynamics not fully captured by the computational model. For pyridine N-oxides, the GIAO method has been shown to provide satisfactory results for predicting NMR properties.

Infrared (IR) and UV/Vis Spectroscopy

Vibrational and electronic spectroscopy provide further confirmation of the functional groups and electronic structure of this compound.

The IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. The most diagnostic absorption is the N-O stretching vibration, which is a strong band typically appearing in the 1200-1300 cm⁻¹ region for pyridine N-oxides. acs.org The carbonyl (C=O) stretching of the ester group gives rise to another strong absorption band, expected around 1720-1740 cm⁻¹. Other notable vibrations include the C-H stretching of the aromatic ring and the ethyl group, as well as C-O stretching of the ester.

Table 3: Predicted IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch~3000 - 3100Medium
Aliphatic C-H Stretch~2850 - 3000Medium
C=O Stretch (Ester)~1720 - 1740Strong
Aromatic C=C and C=N Stretch~1400 - 1600Medium-Strong
N-O Stretch~1200 - 1300Strong
C-O Stretch (Ester)~1100 - 1300Strong

The UV/Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* electronic transitions within the aromatic system. In comparison to pyridine, the N-oxide group in pyridine N-oxide causes a significant red shift in the primary π→π* absorption band. cdnsciencepub.com For this compound, this transition is anticipated to occur at a wavelength longer than that of ethyl isonicotinate itself, reflecting the extended conjugation and altered electronic structure due to the N-oxide group.

Pyridine N-oxide derivatives have been investigated for their fluorescence properties. rsc.orgresearchgate.net While simple pyridine N-oxides are often weakly fluorescent, substitution with electron-donating or -withdrawing groups and complexation with metal ions can significantly enhance or modulate their fluorescence emission. rsc.org The N-oxide moiety can act as a fluorescence switch, with the N-O bond cleavage leading to a "turn-on" fluorescence response. rsc.org The fluorescence properties of this compound and its complexes would depend on factors such as the solvent polarity and the presence of quenchers or enhancers. Further research into these properties could reveal potential applications in sensing and bioimaging. rsc.org

Photoinduced Processes and Spectroscopic Changes

The photochemistry of heteroaromatic N-oxides, including this compound, is a field of active investigation, revealing complex reaction pathways upon irradiation. When subjected to UV light, pyridine N-oxides can absorb energy, leading to the population of excited singlet states through π–π* transitions. acs.org These excited states are often non-emissive and can initiate a cascade of chemical transformations. rsc.org

A primary photoinduced process for pyridine N-oxides is the electrocyclization to a highly strained oxaziridine (B8769555) intermediate. acs.orgwur.nl This transient species is typically not isolated but serves as a pivotal point for subsequent rearrangements. The oxaziridine can then undergo further photochemical or thermal reactions, potentially leading to the formation of 1,2-oxazepines or rearranging to yield C3-hydroxylated pyridine derivatives. acs.org

Another significant photochemical reaction is deoxygenation, where the N-O bond cleaves to release an oxygen atom, O(³P), and generate the parent pyridine. rsc.orgnih.gov This process is particularly relevant in the presence of strong Lewis acids. rsc.org The specific pathway followed—rearrangement or deoxygenation—and the efficiency of these processes are influenced by the substitution pattern on the pyridine ring and the irradiation wavelength. acs.org

Spectroscopic changes are key to monitoring these photoinduced transformations. UV-Vis absorption spectroscopy is used to characterize the electronic transitions of the starting N-oxide and to follow the reaction progress. acs.org The absorption maxima (λmax) for pyridine N-oxides are typically below 280 nm, and irradiation at wavelengths such as 254 nm is often effective in inducing these chemical changes. acs.org As the reaction proceeds, the disappearance of the characteristic N-oxide absorption bands and the appearance of new bands corresponding to the photoproducts can be observed, providing kinetic information about the transformation.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for the characterization of this compound, providing definitive confirmation of its molecular formula and offering insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition and confirm the molecular formula of this compound as C₈H₉NO₃. watsonnoke.com

Under electron impact (EI) or electrospray ionization (ESI), the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ undergoes fragmentation, yielding a characteristic pattern that serves as a structural fingerprint. For pyridine N-oxides, a hallmark fragmentation pathway is the loss of an oxygen atom, resulting in a prominent peak at [M-16]⁺˙. researchgate.netnih.gov This deoxygenation can be thermally induced in the ion source, especially at elevated temperatures. nih.gov

Another characteristic fragmentation for some alkyl-substituted pyridine N-oxides is the loss of a hydroxyl radical, leading to an [M-17]⁺ peak. researchgate.net For this compound, fragmentation patterns typical of esters are also expected. This includes cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage) and the loss of the ethoxy group (-OC₂H₅). libretexts.orgpharmacy180.com

A plausible fragmentation scheme for this compound would therefore involve a combination of these pathways:

Loss of Oxygen: [C₈H₉NO₃]⁺˙ → [C₈H₉NO₂]⁺˙ + O

Loss of Ethoxy Radical: [C₈H₉NO₃]⁺˙ → [C₆H₄NO₂]⁺ + •OC₂H₅

Loss of Ethyl Radical: Cleavage at the ester linkage could lead to the loss of an ethyl radical, [M-29]⁺. youtube.com

Rearrangements: Complex rearrangements, sometimes preceding fragmentation, can also occur, as observed for other pyrimidone esters. nih.gov

Tandem mass spectrometry (MS/MS) studies on related phenylazoxypyridine-N-oxides have shown that deep-seated rearrangements can occur directly from the molecular ion, alongside simple C-N cleavages. cdnsciencepub.com

The theoretical isotope distribution pattern, calculated based on the natural abundance of stable isotopes (¹³C, ¹⁵N, ¹⁷O, ¹⁸O, ²H), serves as a powerful tool for validating the elemental composition determined by HRMS. researchgate.net For a molecule with the formula C₈H₉NO₃, the mass spectrum will exhibit a monoisotopic peak (M) corresponding to the ion containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

This will be accompanied by smaller peaks at M+1 and M+2, representing molecules that contain one or more heavier isotopes. The relative intensities of these peaks are predictable.

The M+1 peak intensity is primarily due to the presence of one ¹³C atom (1.1% natural abundance) or one ¹⁵N atom (0.37% abundance).

The M+2 peak intensity arises from the presence of two ¹³C atoms, one ¹⁸O atom (0.20% abundance), or other combinations of heavier isotopes.

By comparing the experimentally observed isotope pattern with the theoretically calculated distribution for C₈H₉NO₃, a high degree of confidence in the assigned molecular formula can be achieved. This analysis is crucial for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystalline state.

For instance, in lanthanide complexes, the analogous pyridine-N-oxide carboxylate ligands coordinate to the metal ions through the oxygen atoms of both the N-oxide group and the carboxylate group, acting as a bridging or chelating ligand. nih.govrsc.orgrsc.org The coordination of the carboxylate groups to lanthanide ions can occur in both monodentate and bidentate modes. rsc.org The pyridine ring itself maintains its planar geometry. The ethyl ester group will adopt a conformation that minimizes steric hindrance within the crystal lattice. These studies on related complexes confirm the expected connectivity and provide valuable data on the conformational preferences of the 4-ethoxycarbonylpyridine N-oxide moiety when engaged in coordinate bonds.

The analysis of single crystals of metal complexes incorporating pyridine-N-oxide based ligands provides detailed crystallographic data. This information is fundamental to understanding the symmetry and packing of the molecules in the solid state. For example, lanthanide complexes with ligands structurally similar to this compound have been shown to crystallize in various crystal systems and space groups.

Below is a table summarizing crystallographic data from representative studies of metal complexes containing related pyridine-N-oxide carboxylate or isonicotinic acid ligands. This data illustrates the types of crystal systems and symmetries adopted by these coordination compounds.

Compound/ComplexCrystal SystemSpace GroupReference
[Cu(INA)₂(OH)₂(H₂O)₂] (INA = Isonicotinic acid)TriclinicP-1 ajol.info
Sm-2 complex with H₂bpda ligandMonoclinicP2(1)/n rsc.org
Lanthanide Phosphonates with pmpa ligandTriclinic taylorfrancis.com
Ytterbium complex with TPTZ ligandMonoclinicP21/c mdpi.com

Table: Representative crystallographic data for metal complexes with related pyridine-N-oxide or isonicotinate-type ligands. H₂bpda = 2,2′-bipyridine-6,6′-dicarboxylic acid; pmpa = 2-(pyridyl-N-oxide) methylphosphonic acid; TPTZ = 2,4,6-tri(2-pyridyl)-1,3,5-triazine.

Supramolecular Interactions, including Hydrogen Bonding and π-π Stacking

Following an extensive search of scientific literature and crystallographic databases, it has been determined that there are no publicly available research findings detailing the specific supramolecular interactions, including hydrogen bonding and π-π stacking, for the compound this compound.

Detailed structural elucidation of molecular solids relies heavily on experimental techniques such as single-crystal X-ray diffraction. This method provides precise atomic coordinates, from which intermolecular distances and angles can be calculated to definitively characterize non-covalent interactions like hydrogen bonds and π-π stacking. These interactions are fundamental to understanding the crystal packing and, consequently, the material's physical properties.

For this compound, the absence of a published crystal structure in resources such as the Cambridge Structural Database (CSD) means that a scientifically accurate and detailed analysis of its supramolecular assembly is not possible at this time. While theoretical calculations could provide insights, the user's request for an article based on detailed research findings necessitates experimental data.

Without such data, any discussion of specific hydrogen bond donors and acceptors, their corresponding bond lengths and angles, or the geometric parameters of potential π-π stacking interactions (such as centroid-to-centroid distances and dihedral angles) would be purely speculative and would not meet the required standard of a professional and authoritative scientific article.

Therefore, the generation of data tables and a detailed discussion on the supramolecular interactions of this compound cannot be fulfilled due to the lack of primary research data in the public domain.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Analysis of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. Studies on analogous compounds, such as ethyl 5-amino-2-bromoisonicotinate, provide a framework for understanding the electronic properties of the isonicotinate (B8489971) core.

Research Findings: In a study of ethyl 5-amino-2-bromoisonicotinate, DFT calculations were performed at the B3LYP/6–311+G(d,p) level to optimize the molecular structure and analyze its electronic characteristics. nih.gov The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov For this analogue, the calculated HOMO-LUMO energy gap (ΔE) was found to be 4.0931 eV. nih.gov A smaller energy gap generally implies higher chemical reactivity.

The Molecular Electrostatic Potential (MEP) surface was also generated to identify reactive sites. nih.gov For the isonicotinate derivative, the MEP surface indicated that the oxygen and nitrogen atoms of the isonicotinate ring are active sites for nucleophilic attack (electron-rich regions), while the amino group is a site for electrophilic attack (electron-poor region). nih.gov

Furthermore, the total interaction energy within the crystal structure of the analogue was calculated using the B3LYP/6–31G(d,p) model, broken down into its electrostatic, polarization, dispersion, and repulsion components. nih.gov

Table 1: Calculated Interaction Energies for Ethyl 5-amino-2-bromoisonicotinate nih.gov
Energy ComponentValue (kJ mol⁻¹)
Electrostatic (Eele)59.2
Polarization (Epol)15.5
Dispersion (Edis)140.3
Repulsion (Erep)107.2
Total (Etot) 128.8

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are essential for predicting a wide range of molecular properties that govern a compound's behavior. mdpi.com These methods can determine physicochemical properties crucial for applications in material science and drug development. mdpi.com

Research Findings: Quantum calculations are frequently used to predict properties such as molecular polarizability and ionization potential, which are key indicators of a molecule's reactivity. mdpi.com Polarizability measures the deformability of the electron cloud in an external electric field; a larger polarizability suggests that electrons are more easily delocalized, potentially leading to stronger covalent interactions with other species. mdpi.com The first ionization potential, the energy required to remove an electron, indicates the molecule's tendency to be oxidized. mdpi.com While specific values for ethyl isonicotinate 1-oxide are not available, studies on other ester-containing compounds show that the reactivity is often centered on specific atoms, whose properties can be calculated individually. mdpi.com For instance, in a study of various ester collectors, the polarizability and ionization potential of the sulfur atom were calculated to assess its role as the primary reaction center. mdpi.com Such an approach could similarly be applied to the oxygen atom of the N-oxide group in this compound to predict its reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic data, which serves as a powerful complement to experimental chemistry for structure elucidation. wisc.edu DFT calculations can accurately estimate vibrational frequencies for Infrared (IR) spectra and chemical shifts for Nuclear Magnetic Resonance (NMR) spectra.

Research Findings: Theoretical calculations, often using methods like B3LYP with basis sets such as 6-311+G*, can predict the IR spectrum of a molecule. researchgate.net The calculated frequencies correspond to specific vibrational modes, such as C=O stretching or C-H bending, which helps in assigning the peaks observed in an experimental spectrum. wisc.edu For example, in studies of related N-(substituted phenyl)-2-cyanoacetamides, DFT B3LYP/6-311G** methods were used to study conformations and understand the transmission of electronic effects, which correlate with IR and NMR data. researchgate.net

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate chemical shifts (δ). These predicted values can then be correlated with experimental data to confirm structural assignments. rsc.org A study on various isonicotinate esters provided detailed experimental NMR data that can serve as a benchmark for theoretical predictions. shd-pub.org.rs

Table 2: Experimental 13C-NMR Chemical Shifts (δ) for a Representative Isonicotinate Ester Analogue in D2O shd-pub.org.rs
Carbon AtomChemical Shift (ppm)
CH3O58.0
CH2OOC66.0
CH2O68.1, 69.5, 70.9
C3 (Pyridine Ring)126.9
C2 (Pyridine Ring)142.6
C4 (Pyridine Ring)145.9
COO (Carbonyl)163.2

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a critical tool in drug discovery for evaluating the binding affinity and interaction patterns of potential therapeutic agents. mdpi.com

Research Findings: To understand the potential biological activity of isonicotinate derivatives, molecular docking simulations are performed. In a study involving ethyl 5-amino-2-bromoisonicotinate, the compound was docked against the main protease of COVID-19 (PDB ID: 6LU7). nih.gov The simulation predicted a moderate binding affinity with a docking score of -5.4 kcal mol⁻¹. nih.gov This score quantifies the strength of the ligand-receptor interaction, with more negative values indicating stronger binding. nih.gov The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the amino acid residues in the protein's active site, which are fundamental to molecular recognition. nih.gov

Table 3: Molecular Docking Results for Ethyl 5-amino-2-bromoisonicotinate nih.gov
ParameterValue
Target ProteinCOVID-19 Main Protease (PDB: 6LU7)
Binding Affinity (Docking Score)-5.4 kcal mol⁻¹

Investigative Studies in Biological and Biomedical Research Applications

Role in Antituberculosis Drug Research

Ethyl isonicotinate (B8489971), a closely related precursor, is a key intermediate in the synthesis of Isoniazid (B1672263) (INH), a first-line medication for the treatment of tuberculosis. ajptonline.comnih.gov The synthesis process involves the reaction of ethyl isonicotinate with hydrazine (B178648) or hydrazine hydrate (B1144303). nih.gov One established method describes heating ethyl isonicotinate in refluxing ethanol (B145695) with an excess of 85% hydrazine hydrate, which yields Isoniazid in high purity. ajptonline.com This condensation reaction is a critical step in the manufacturing of this essential antitubercular agent. nih.gov

Furthermore, the isonicotinoyl scaffold, derived from these precursors, is utilized in the development of novel Isoniazid analogues. Researchers have synthesized series of new compounds by reacting Isoniazid with other chemical moieties to create derivatives. nih.gov These efforts aim to develop analogues with improved activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. nih.gov

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect. wikipedia.orgpatsnap.comnih.gov The activation is carried out by the mycobacterial catalase-peroxidase enzyme, KatG. patsnap.comnih.gov This enzymatic process transforms Isoniazid into a variety of reactive species, including the isonicotinic acyl radical. wikipedia.orgfrontiersin.org

This highly reactive radical then spontaneously couples with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to form a nicotinoyl-NAD adduct. wikipedia.orgfrontiersin.org This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, an enzyme known as InhA, which is essential for the fatty acid synthase II (FAS-II) system in Mycobacterium tuberculosis. wikipedia.orgpatsnap.com The inhibition of InhA blocks the synthesis of mycolic acids, which are unique long-chain fatty acids and indispensable components of the mycobacterial cell wall. wikipedia.orgpatsnap.com The disruption of the cell wall's integrity ultimately leads to bacterial cell death, making Isoniazid a powerful bactericidal agent against actively dividing mycobacteria. wikipedia.orgpatsnap.com

Research into the biotransformation of Isoniazid has identified several metabolites, including isonicotinic acid, isonicotinamide, and isonicotinic acid N-oxide. researchgate.netscispace.com Among these, isonicotinic acid N-oxide has demonstrated significant antituberculosis activity. researchgate.net

The activity of this metabolite was evaluated against various strains of Mycobacterium tuberculosis, including drug-sensitive (DS), multiple drug-resistant (MDR), and extensively drug-resistant (XDR) strains. researchgate.netscispace.com The results showed that isonicotinic acid N-oxide was highly potent, particularly against the drug-sensitive strain, and retained considerable activity against resistant strains. researchgate.netscispace.com In silico docking simulations suggest that its mechanism of action involves the inhibition of the enoyl ACP reductase (InhA), the same target as the activated form of its parent drug, Isoniazid. researchgate.netscispace.com

CompoundM. tuberculosis StrainMinimum Inhibitory Concentration (MIC) (µM)Reference
Isonicotinic Acid N-OxideDrug-Sensitive (DS)0.22 researchgate.netscispace.com
Multiple Drug-Resistant (MDR)28.06 researchgate.netscispace.com
Extensively Drug-Resistant (XDR)56.19 researchgate.netscispace.com
Isoniazid (Control)Drug-Sensitive (DS)0.88 researchgate.net

Coordination Chemistry in Biomedical Applications

In the field of coordination chemistry, ethyl isonicotinate serves as a ligand in the synthesis of novel metal complexes. Specifically, new ruthenium nitrosyl complexes have been prepared using ethyl isonicotinate (abbreviated as inicEt). researchgate.net The reaction of [RuNO(NO2)2(H2O)3]⁺ with an excess of the ethyl isonicotinate ligand yields the complex cis-[RuNOL2(NO2)2OH], where L represents the ethyl isonicotinate ligand. researchgate.net

The ruthenium nitrosyl moiety, {RuNO}⁶, is of significant interest due to its potential as a releasing agent for nitric oxide (NO) and its photoactive properties. researchgate.netrsc.orgnih.gov Upon irradiation with light, these complexes can undergo photoinduced linkage isomerization, where the coordination of the nitrosyl group to the ruthenium center changes from the nitrogen atom (Ru–NO) to the oxygen atom (Ru–ON). researchgate.netrsc.org This reversible photoswitching capability makes these compounds candidates for applications in data storage and as photochromic materials. rsc.org

Metal complexes, including those with ligands derived from the isonicotinate structure, are being investigated for their potential as therapeutic agents. researchgate.netnih.gov The coordination of a metal to an organic ligand can enhance its biological activity, leading to the development of compounds with cytotoxic and antiproliferative properties against cancer cells. nih.govnih.gov

Photoactivation Effects on Biological Activity of Metal Complexes

The development of photoactivatable metal complexes represents a significant advancement in medicine, offering spatial and temporal control for therapeutic interventions. These complexes can remain inert until activated by a specific wavelength of light, which can trigger the release of a cytotoxic agent or the generation of reactive oxygen species. While direct studies detailing the use of Ethyl isonicotinate 1-oxide in such systems are limited, the broader class of pyridine-N-oxide derivatives is known to form stable coordination complexes with various transition metals. wikipedia.orgepa.gov

The core principle involves a metal complex that, upon light absorption, undergoes a photochemical reaction leading to a change in its biological activity. The ligands surrounding the metal center play a crucial role in determining the photophysical and photochemical properties of the complex. The introduction of an N-oxide functional group to the pyridine (B92270) ring, as seen in this compound, can influence the electronic properties and coordination chemistry of the ligand, potentially impacting the photo-reactivity of the resulting metal complex.

Table 1: Key Concepts in Photoactivatable Metal Complexes

FeatureDescriptionPotential Relevance of this compound
Photosensitizer A molecule that produces a chemical change in another molecule in a photochemical process.The aromatic system of the pyridine N-oxide moiety could potentially participate in energy transfer processes.
Photocage A molecule that can be activated by light to release a biologically active compound.Metal complexes with this compound as a ligand could be designed to release the ligand or another coordinated molecule upon irradiation.
Ligand Dissociation The light-induced breaking of a bond between a ligand and the metal center.The coordination of this compound through its oxygen atoms could be susceptible to light-induced cleavage, activating the complex.

Further research is necessary to synthesize and characterize metal complexes of this compound and to evaluate their photoresponsive behavior for potential therapeutic applications.

Modulating Effects on Cytochrome P450 Enzymes

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins essential for the metabolism of a wide array of xenobiotics and endogenous compounds. The interaction of chemical compounds with CYP450 enzymes can lead to either inhibition or induction of their activity, which has significant implications for drug metabolism and toxicity.

Currently, there is a lack of specific research investigating the direct modulating effects of this compound on CYP450 enzymes. However, the metabolism of structurally related pyridine-containing compounds has been studied. For instance, the oxidation of nicotine, which contains a pyridine ring, is catalyzed by CYP450 enzymes. The N-oxide functionality and the ester group of this compound introduce different electronic and steric properties that could influence its interaction with the active site of CYP450 isoforms. Theoretical modeling and in vitro enzymatic assays would be required to determine if this compound acts as a substrate, inhibitor, or inducer of these critical enzymes.

Advanced Materials and Catalysis Research

The unique structural and electronic properties of pyridine-N-oxide derivatives make them attractive building blocks for the creation of novel materials with applications in catalysis and sensor technology.

Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials are of great interest due to their high porosity, large surface areas, and tunable structures. Pyridine-N-oxides and their carboxylate derivatives are known to act as versatile ligands in the synthesis of coordination polymers. researchgate.net They can coordinate to metal centers through the N-oxide oxygen and, in the case of isonicotinate derivatives, through the carboxylate group as well.

While this compound is commercially available and listed as a potential MOF ligand, specific examples of its successful incorporation into stable MOF structures are not yet widely reported in the scientific literature. The synthesis of coordination compounds with the related isonicotinic acid has been demonstrated, resulting in metal complexes with defined geometries. ajol.info The ester functional group in this compound could potentially be used for post-synthetic modification of a resulting framework, or it might influence the self-assembly process during crystal formation.

Table 2: Potential Coordination Modes of Isonicotinate Derivatives in MOFs

LigandPotential Coordination SitesResulting Structure
Isonicotinic AcidPyridine Nitrogen, Carboxylate OxygenCan act as a linker to form 1D, 2D, or 3D frameworks.
Isonicotinic Acid N-OxideN-Oxide Oxygen, Carboxylate OxygenCan act as a chelating or bridging ligand, influencing the dimensionality of the polymer.
This compound N-Oxide Oxygen, Ester Carbonyl Oxygen (weaker)Primarily expected to coordinate via the N-oxide oxygen, potentially acting as a monodentate ligand that could terminate a growing framework or influence pore functionalization.

The exploration of this compound in the synthesis of new MOFs and coordination polymers could lead to materials with novel topologies and properties.

Application in Electrochemical Biosensors

Electrochemical biosensors are analytical devices that combine a biological recognition element with an electrochemical transducer to detect specific analytes. The surface of the electrode is typically modified with materials that can enhance sensitivity and selectivity.

There is currently no specific research detailing the use of this compound in the fabrication of electrochemical biosensors. However, the functional groups present in the molecule offer possibilities for its use in this field. For example, it could potentially be electropolymerized onto an electrode surface to form a functional film. The pyridine N-oxide moiety could also be used to coordinate with metal nanoparticles that are often used to modify electrodes and catalyze electrochemical reactions. Further investigation is needed to explore these potential applications.

Catalytic Oxidation Processes and Wastewater Treatment

Catalytic oxidation is a key technology in wastewater treatment for the degradation of persistent organic pollutants. These processes often involve the use of catalysts to generate highly reactive species, such as hydroxyl radicals, that can break down contaminants.

The application of this compound in catalytic oxidation processes for wastewater treatment has not been specifically reported. The broader class of pyridine N-oxides has been explored in various organic transformations, sometimes acting as catalysts or oxidants themselves. researchgate.net Metal complexes involving pyridine-N-oxide ligands could also be investigated as potential catalysts. The stability of this compound under the oxidative conditions of wastewater treatment would be a critical factor to determine its suitability for such applications.

Based on the conducted research, there is a significant lack of specific published analytical methodologies for the chemical compound "this compound." The available scientific literature and databases primarily provide data for the parent compound, ethyl isonicotinate, or the general class of pyridine N-oxides.

As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for "this compound." Providing detailed research findings and data tables for the specified chromatographic and spectrometric techniques would require experimental data that is not present in the available search results for this specific compound.

To fulfill the user's request for an article focusing solely on "this compound" would necessitate extrapolating from related but distinct compounds. This approach would compromise the scientific accuracy and violate the explicit instruction not to introduce information outside the scope of the specified subject. Therefore, the following article cannot be generated as requested due to the absence of specific scientific literature on the analytical chemistry of this compound.

Analytical Chemistry Methodologies for Quantification and Detection

Method Validation and Quality Control in Analytical Studies

The robust validation of analytical methods is a cornerstone of reliable quantification and detection of chemical compounds in research and quality control settings. For Ethyl isonicotinate (B8489971) 1-oxide, while specific validated methods are not extensively detailed in publicly available literature, the principles of method validation and quality control can be extrapolated from established guidelines and methodologies for structurally related compounds, such as pyridine (B92270) N-oxides and various esters. iupac.orgacs.org The validation process ensures that the chosen analytical method is fit for its intended purpose, providing accurate, reproducible, and reliable results. demarcheiso17025.com Key validation parameters, as stipulated by international guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. wjpls.org

A plausible analytical approach for the quantification of Ethyl isonicotinate 1-oxide would be a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, given the aromatic nature of the pyridine ring and the polarity imparted by the N-oxide functional group. helixchrom.comresearchgate.net The following subsections detail the validation parameters and quality control procedures that would be essential for such a method.

Method Validation Parameters

The validation of an analytical method for this compound would involve the systematic evaluation of the following performance characteristics:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically evaluated by comparing the chromatograms of the analyte with those of potential interfering substances.

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. wjpls.orgresearchgate.net

Interactive Data Table: Linearity of a Hypothesized HPLC Method for this compound
Concentration (µg/mL)Peak Area (Arbitrary Units)
1.012,543
5.063,211
10.0124,987
25.0311,567
50.0625,432
75.0937,890
100.01,250,112
Regression Equation y = 12500x + 120
Correlation Coefficient (r²) 0.9995

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. wjpls.org It is often assessed by recovery studies in a spiked matrix.

Interactive Data Table: Accuracy (Recovery) Data for this compound
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2.01.9899.0
50.049.298.4
90.090.5100.6
Mean Recovery 99.3
RSD (%) 1.1

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. wjpls.org Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

Interactive Data Table: Precision of the Analytical Method
Concentration (µg/mL)Repeatability (RSD, %)Intermediate Precision (RSD, %)
5.01.21.8
50.00.81.3
100.00.51.1

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. tbzmed.ac.irtbzmed.ac.ir These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. researchgate.nettbzmed.ac.ir

ParameterValue (µg/mL)
Limit of Detection (LOD)0.1
Limit of Quantification (LOQ)0.3

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.netlabmanager.comchromatographyonline.com For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. scirp.org

Interactive Data Table: Robustness Study of the Hypothesized HPLC Method
Parameter VariedModificationEffect on Results (% Change)
Mobile Phase Composition± 2% Organic Phase< 2.0
pH of Aqueous Phase± 0.2 units< 1.5
Flow Rate± 0.1 mL/min< 2.5
Column Temperature± 2 °C< 1.0

Quality Control in Analytical Studies

Quality control (QC) is an essential component of analytical studies to ensure the ongoing reliability of the results. This involves the analysis of QC samples at regular intervals alongside the test samples.

System Suitability Testing: Before commencing any analytical run, a system suitability test is performed to ensure that the chromatographic system is performing adequately. This may involve injecting a standard solution and checking parameters such as peak area, retention time, theoretical plates, and tailing factor to ensure they meet predefined criteria.

Calibration Standards: A calibration curve should be generated for each analytical batch to ensure the linearity and response of the instrument have not changed.

Quality Control Samples: QC samples are typically prepared at low, medium, and high concentrations within the calibration range and are analyzed in duplicate with each batch of samples. The results of the QC samples are then compared against predefined acceptance criteria to validate the analytical run.

Blank and Zero Samples: A blank sample (containing no analyte) and a zero sample (containing the matrix without the analyte) should be analyzed to ensure there is no contamination or interference.

By implementing a rigorous method validation and a comprehensive quality control program, the analytical data generated for this compound can be considered reliable and fit for purpose in a scientific or regulatory context.

Environmental and Toxicological Considerations in Research

Oxidative Stress Mechanisms in Chemical Toxicity

Oxidative stress is a widely recognized mechanism of chemical-induced toxicity. nih.govmdpi.com It arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products. mdpi.com ROS can damage cellular components such as DNA, proteins, and lipids, leading to cellular dysfunction and, ultimately, toxicity. nih.gov

While direct evidence for Ethyl isonicotinate (B8489971) 1-oxide inducing oxidative stress is not available, the presence of the N-oxide functional group could theoretically be involved in redox cycling in certain biological systems, a process that can generate ROS. Research on other compounds, such as neonicotinoids, has demonstrated that exposure can lead to the production of ROS and subsequent oxidative stress, providing a model for how certain nitrogen-containing heterocyclic compounds might interact with biological systems. nih.gov

Table 1: Key Cellular Components Affected by Oxidative Stress

Cellular ComponentType of DamagePotential Consequences
Lipids Peroxidation of polyunsaturated fatty acids in cell membranesAltered membrane fluidity and permeability, loss of function of membrane-bound proteins
Proteins Oxidation of amino acid side chains, protein cross-linkingEnzyme inactivation, altered protein function, protein aggregation
DNA Single- and double-strand breaks, base modifications (e.g., 8-oxoguanine)Mutations, genomic instability, apoptosis

Cellular and Molecular Responses to Compound Exposure

Exposure of cells to a foreign chemical substance can trigger a variety of cellular and molecular responses aimed at detoxification and repair. While specific response pathways for Ethyl isonicotinate 1-oxide have not been elucidated, general cellular defense mechanisms are well-established.

One of the primary responses to chemical-induced stress is the activation of transcription factors that regulate the expression of genes involved in the antioxidant response and xenobiotic metabolism. The Nrf2-Keap1 pathway is a key regulator of the antioxidant response, leading to the upregulation of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Molecular responses can also include the induction of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of xenobiotics. This metabolic processing can lead to either detoxification or, in some cases, bioactivation to more toxic intermediates.

Table 2: General Cellular and Molecular Response Pathways to Chemical Exposure

Response PathwayKey Molecular PlayersCellular Outcome
Antioxidant Response Nrf2, Keap1, AREUpregulation of antioxidant and detoxification enzymes
Xenobiotic Metabolism Cytochrome P450s, Glutathione S-transferasesDetoxification or bioactivation of the compound
DNA Damage Response ATM, ATR, p53Cell cycle arrest, DNA repair, apoptosis
Heat Shock Response Heat shock proteins (HSPs)Protein folding and repair, prevention of protein aggregation

Implications for Environmental Contaminants and Remediation

The environmental fate and potential for remediation of a chemical compound are determined by its physical and chemical properties, as well as its biodegradability. There is currently a lack of specific data on this compound as an environmental contaminant.

In a broader context, compounds that are water-soluble and persistent can pose a risk to aquatic ecosystems. The potential for a chemical to be remediated depends on its susceptibility to degradation processes such as hydrolysis, photolysis, and microbial degradation. For some organic contaminants, in situ chemical oxidation (ISCO) is a remediation technique that involves injecting chemical oxidants into the subsurface to break down the contaminants into less harmful substances. frtr.gov However, the applicability of such a technique to this compound is unknown without further research.

Table 3: Factors Influencing Environmental Fate and Remediation

FactorDescriptionRelevance to this compound
Water Solubility The ability of a compound to dissolve in water.Affects its mobility in aquatic environments. (Specific data not available)
Persistence The length of time a compound remains in the environment.Determines the potential for long-term exposure and effects. (Specific data not available)
Biodegradability The ability of microorganisms to break down the compound.A key factor in natural attenuation and bioremediation. (Specific data not available)
Photostability The susceptibility of a compound to degradation by sunlight.Can be a significant degradation pathway in surface waters. (Specific data not available)

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The conventional synthesis of ethyl isonicotinate (B8489971) 1-oxide typically involves the N-oxidation of its precursor, ethyl isonicotinate. One established method uses meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like chloroform. The reaction mixture is stirred at room temperature, followed by neutralization to isolate the N-oxide product. guidechem.com

Future research is focused on developing more efficient, environmentally friendly, and sustainable synthetic routes. Key areas of exploration include:

Alternative Oxidizing Agents: Investigating greener oxidizing agents, such as hydrogen peroxide with various catalysts or urea-hydrogen peroxide, to replace chlorinated reagents like m-CPBA.

Catalytic Systems: The synthesis of the precursor, ethyl isonicotinate, from nicotinic acid and ethanol (B145695) has been shown to be effective using solid acid catalysts. google.compatsnap.com Applying similar solid-state catalysts to the N-oxidation step could simplify purification, allow for catalyst recycling, and reduce waste generation.

Process Intensification: The use of continuous flow reactors for the synthesis of related pyridine (B92270) derivatives has demonstrated increased efficiency and throughput. researchgate.net Applying flow chemistry to the N-oxidation of ethyl isonicotinate could offer better control over reaction parameters and improve scalability.

Table 1: Comparison of Synthetic Approaches

Synthetic ApproachKey FeaturesPotential AdvantagesResearch Focus
Conventional MethodUse of m-CPBA in chlorinated solvents. guidechem.comEstablished and reliable.N/A
Solid Acid CatalysisHeterogeneous catalyst for esterification/oxidation. google.compatsnap.comCatalyst recyclability, reduced waste.Development of effective solid catalysts for N-oxidation.
Flow ChemistryContinuous processing in microreactors. researchgate.netEnhanced safety, scalability, and control.Optimization of flow conditions for high yield and purity.
Green SynthesisUse of benign reagents and renewable resources. nih.gove3s-conferences.orgReduced environmental impact, sustainability.Exploration of biocatalysts and eco-friendly solvents.

Design and Synthesis of Advanced Isonicotinate 1-Oxide Derivatives

The ethyl isonicotinate 1-oxide scaffold is a versatile platform for the design and synthesis of novel derivatives with tailored properties. By modifying the ester group or the pyridine ring, researchers can create a library of compounds for various applications. This strategy is common in drug discovery, where core structures are modified to enhance activity or specificity. nih.govmdpi.com

Future design strategies could include:

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, hydrazides, or other esters. Isonicotinic acid derivatives, for example, have been synthesized as potent anti-inflammatory agents. nih.gov

Substitution on the Pyridine Ring: Introducing substituents (e.g., halogens, alkyl, or nitro groups) onto the pyridine ring can significantly alter the electronic properties and steric profile of the molecule, potentially enhancing its biological activity or catalytic performance.

Coupling with Other Pharmacophores: Linking the isonicotinate 1-oxide moiety to other known bioactive heterocyclic rings, such as pyrazoles or pyrimidines, could lead to hybrid molecules with novel mechanisms of action. nih.govresearchgate.net

Table 2: Potential Derivatives and Their Target Applications

Derivative ClassSynthetic StrategyPotential Application
Amides/HydrazidesAminolysis or hydrazinolysis of the ethyl ester. nih.govPharmaceuticals (e.g., anti-inflammatory, anti-tubercular).
Ring-Substituted AnaloguesElectrophilic or nucleophilic aromatic substitution.Fine-tuning electronic properties for catalysis or materials science.
Hybrid MoleculesCoupling with other heterocyclic compounds. nih.govDevelopment of novel drug candidates with multi-target activity.

In-depth Investigations into Biological Mechanisms of Action

The N-oxide functional group can significantly influence the biological activity of a molecule. While the parent compound's biological profile is not extensively studied, related isonicotinic acid derivatives have shown promise. For instance, certain derivatives exhibit anti-inflammatory properties by inhibiting the overproduction of Reactive Oxygen Species (ROS). nih.gov ROS are key signaling molecules involved in the progression of inflammatory responses. nih.gov

Future research should focus on:

Screening for Bioactivity: Systematically screening this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and cell lines, to identify potential therapeutic applications.

Mechanism of Action Studies: For any identified bioactive derivatives, in-depth studies are needed to elucidate their specific molecular mechanisms. This includes identifying protein targets and understanding how the N-oxide group contributes to the molecule's interaction with these targets.

Redox Biology: The N-oxide moiety can participate in redox cycling within the cellular environment. Investigations into how the compound interacts with cellular signaling pathways involving reactive oxygen and nitrogen species (ROS/RNS) could reveal novel biological effects. nih.gov The chemical biology of nitric oxide and related species is complex, with effects determined by concentration and cellular context. nih.gov

Development of New Catalytic Systems and Material Science Applications

Pyridine N-oxides are widely used as ligands in coordination chemistry and as catalysts in organic synthesis. The oxygen atom of the N-oxide group is an effective coordination site for metal ions, and its electronic properties can be tuned to influence the reactivity of a metal center.

Future directions in this area include:

Homogeneous Catalysis: Designing novel metal complexes using this compound as a ligand for applications in catalysis, such as oxidation, reduction, or cross-coupling reactions. The ester group provides a secondary site for potential coordination or further functionalization.

Heterogeneous Catalysis: The precursor, ethyl nicotinate (B505614), has been studied in catalytic hydrogenation reactions using supported palladium catalysts. researchgate.net Investigating the catalytic transformations of this compound itself could lead to new synthetic methodologies. The N-oxide group may direct the selectivity of such reactions.

Material Science: Incorporating this compound as a building block (linker) in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The bifunctional nature of the molecule (N-oxide and ester) could lead to materials with interesting structural topologies and properties for applications in gas storage, separation, or sensing.

Refinement of Analytical Methodologies for Complex Matrices

To support research in the areas described above, robust and sensitive analytical methods are required for the detection and quantification of this compound and its derivatives. Standard analytical techniques provide foundational data for the precursor, ethyl isonicotinate, including Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. nih.govthermofisher.com

Future work should aim to:

Develop Quantitative Assays: Establishing validated quantitative methods using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for accurately measuring the compound's concentration in various media.

Analysis in Complex Matrices: Optimizing extraction and analysis protocols for detecting the compound and its metabolites in complex biological matrices, such as plasma, urine, or cell lysates. This is crucial for pharmacokinetic and mechanism of action studies.

Structural Elucidation: Using advanced spectroscopic techniques, such as 2D-NMR and high-resolution mass spectrometry, to unambiguously determine the structure of new synthetic derivatives and potential biological metabolites.

Table 3: Analytical Techniques for this compound Research

TechniqueApplicationFocus of Refinement
NMR Spectroscopy (¹H, ¹³C)Structural confirmation of new derivatives. nih.govAdvanced 2D-NMR for complex structure elucidation.
Mass Spectrometry (MS)Molecular weight determination and fragmentation analysis. nih.govCoupling with LC/GC for high-sensitivity quantification in biological samples.
Infrared (IR) SpectroscopyIdentification of functional groups (N-oxide, ester C=O). nih.govIn-situ reaction monitoring.
HPLC/UPLCPurity assessment and quantification.Method development for chiral separations and analysis in complex matrices.

Q & A

Q. What are the key considerations for synthesizing ethyl isonicotinate 1-oxide with high purity?

this compound synthesis typically involves condensation reactions, such as microwave-assisted multicomponent reactions. For purity ≥95%, chromatographic purification (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) is critical. Monitor reaction progress via TLC (Rf values: ~0.32–0.39 in ethyl acetate/methanol 80:20) and confirm purity via melting point analysis (e.g., 152–154°C) .

Q. How can researchers characterize the structural properties of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, diastereomeric complexes of analogous 1-oxide derivatives (e.g., phospholene oxides) are resolved using spiro-TADDOL ligands and crystallized in ethyl acetate. SHELX software (e.g., SHELXL for refinement) is recommended for analyzing crystallographic data .

Q. What solvents and conditions optimize recrystallization of this compound?

Ethyl acetate/hexane mixtures are effective for recrystallizing 1-oxide derivatives. For example, slow evaporation of ethyl acetate solutions at 40°C under reduced pressure (15–25 mm Hg) yields high-purity crystals. Avoid polar solvents like methanol, which may reduce yield due to excessive solubility .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound analogs be achieved?

Chiral resolution requires TADDOL derivatives (e.g., spiro-TADDOL) in solvent systems like ethyl acetate/hexane. For racemic 1-oxide phospholenes, a 1:1 molar ratio of spiro-TADDOL to substrate in hot ethyl acetate, followed by hexane-induced precipitation, yields diastereomeric complexes. Subsequent recrystallization (3×) and column chromatography achieve enantiomers with ≥95% ee .

Q. What experimental strategies address contradictory data in reaction yields for 1-oxide derivatives?

Contradictions in yield (e.g., 70% vs. 94% in scaled-up reactions) often stem from solvent polarity and scaling effects. Use statistical design of experiments (DoE) to test variables: solvent ratios (ethyl acetate/hexane vs. ethanol), temperature (40–60°C), and stoichiometry. Validate via HPLC or NMR to identify side products .

Q. How does this compound participate in radical-mediated reactions?

Ethyl isonicotinate N-oxide acts as an electron acceptor in electron donor-acceptor (EDA) complexes. Under photoexcitation (e.g., UV light), it generates trifluoromethyl radicals from trifluoroacetic anhydride (TFAA). Monitor radical intermediates via ESR spectroscopy and optimize light intensity/wavelength for reproducibility .

Q. What methodologies ensure reproducibility in crystallographic studies of 1-oxide derivatives?

Reproducible crystal growth demands strict control of stoichiometry (e.g., 1:1 substrate-ligand ratio) and solvent evaporation rates. For example, X-ray-quality crystals of phospholene 1-oxide-TADDOL complexes form only with excess substrate in ethyl acetate. Document parameters (temperature, humidity) to mitigate batch variability .

Data Analysis and Reporting

Q. How should researchers document synthetic procedures for this compound to meet reproducibility standards?

Include:

  • Solvent gradients (e.g., ethyl acetate: 0%→100% in 20 fractions).
  • Pressure/temperature profiles (e.g., 25 mm Hg at 40°C).
  • Crystallographic data (CCDC deposition numbers).
  • Raw spectral data (e.g., NMR δ-values, IR peaks) in supplementary materials .

Q. What statistical methods are recommended for analyzing conflicting spectroscopic data?

Apply multivariate analysis (e.g., PCA) to NMR/IR datasets. For unresolved peaks, use deconvolution software (e.g., MestReNova) and cross-validate with high-resolution mass spectrometry (HRMS). Report confidence intervals for quantitative results .

Experimental Design

Q. How can researchers design a robust study to investigate the biological activity of this compound derivatives?

Follow PICOT framework:

  • P (Population): Cell lines or enzyme targets (e.g., kinases).
  • I (Intervention): Derivative concentration (e.g., 1–100 μM).
  • C (Comparison): Positive controls (e.g., known inhibitors).
  • O (Outcome): IC50 values via dose-response curves.
  • T (Time): Incubation periods (e.g., 24–72 hrs). Validate with triplicate assays .

Q. What steps mitigate bias in data collection for 1-oxide derivative studies?

  • Blind sample labeling during analysis.
  • Use automated instruments (e.g., plate readers) to minimize human error.
  • Pre-register protocols on platforms like Open Science Framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.